molecular formula C6H10O2 B1216349 3,4-Hexanedione CAS No. 4437-51-8

3,4-Hexanedione

Cat. No. B1216349
CAS RN: 4437-51-8
M. Wt: 114.14 g/mol
InChI Key: KVFQMAZOBTXCAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

3,4-Hexanedione has been synthesized through various methods, including the catalytic synthesis utilizing propanal as a starting material. A notable approach involves the self-condensation of propanal under the catalysis of thiazoliumion and sodium carbonate, followed by oxidation with H2O2/FeSO4 in the presence of concentrated sulfuric acid, yielding 3,4-Hexanedione with an 85% yield (Zhao Yan-wei, 2011).

Molecular Structure Analysis

The molecular structure of 3,4-Hexanedione derivatives, such as 3,4-diacetyl-2,5-hexanedione, has been studied using Fourier transform infrared and Raman spectra. Density functional theory (DFT) calculations have shown strong hydrogen bonding compared to its parent molecule, acetylacetone, indicating significant interactions that influence its physical and chemical properties (S. Tayyari et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 3,4-Hexanedione and its derivatives towards nucleophiles and in forming pyrrole derivatives has been extensively studied. For instance, the reaction of 3,4-dimethyl-2,5-hexanedione with model amines yields N-substituted tetramethylpyrroles, highlighting its potential in synthesizing pyrrole-based compounds (D. Anthony et al., 1983).

Physical Properties Analysis

The physical properties of 3,4-Hexanedione derivatives, including their optical and electronic properties, have been characterized, showing that these compounds exhibit significant absorption in the visible region. Such properties are crucial for applications in materials science, particularly in creating polymers with specific optical characteristics (Chu-Chien Lin et al., 2011).

Chemical Properties Analysis

The asymmetric hydrogenation of 3,4-Hexanedione over PtSn catalysts has been explored, indicating the compound's versatility in chemical transformations. This process selectively produces 4-hydroxyhexan-3-one, showcasing the compound's potential in asymmetric synthesis processes (V. Vetere et al., 2010).

Scientific Research Applications

Asymmetric Hydrogenation

Research conducted by Vetere et al. (2010) highlights the use of 3,4-hexanedione in the asymmetric hydrogenation process. Employing platinum-based catalysts supported on SiO2, this study achieved enantiomeric excess of 17% for 4-hydroxyhexan-3-one (Vetere, Faraoni, Podestá, & Casella, 2010).

Catalytic Synthesis

Zhao Yan-wei (2011) demonstrated the green catalytic synthesis of 3,4-Hexanedione using propanal as a starting material. The process achieved a high yield, highlighting a cost-effective method for synthesizing 3,4-Hexanedione (Zhao Yan-wei, 2011).

Biomass Conversion

A 2016 study explored converting biomass-derived dimethyl furane to 2,5-hexanedione using a biphasic system. This process achieved a high yield of 99%, showcasing an efficient method for producing valuable chemicals from biomass resources (Liu Yueqin et al., 2016).

Hydrodeoxygenation

Research by Sullivan et al. (2014) focused on the hydrodeoxygenation of 2,5-hexanedione to produce hydrodeoxygenated products. This process utilized ruthenium and iridium catalysts in an aqueous acidic medium, contributing to the field of sustainable chemistry (Sullivan, Latifi, Chung, Soldatov, & Schlaf, 2014).

Photolysis Study

Bouzidi et al. (2014) investigated the photolysis of 2,3-hexanedione, providing insights into the photolysis process of α-diketones. Their study is crucial for understanding the behavior of such compounds in the atmosphere (Bouzidi, Fittschen, Coddeville, & Tomas, 2014).

Vibrational Assignment Study

A 2007 study by Tayyari et al. delved into the structure and vibrational assignment of 3,4-diacetyl-2,5-hexanedione. Employing density functional theory, the research provided detailed insights into the vibrational spectra of this compound (Tayyari, Zahedi-Tabrizi, Laleh, Moosavi-Tekyeh, Rahemi, & Wang, 2007).

Chromatographic Analysis

A method developed by Konidari, Stalikas, & Karayannis (2001) for determining 2,5-hexanedione in urine using gas chromatography showcases the application of 3,4-Hexanedione in analytical chemistry (Konidari, Stalikas, & Karayannis, 2001).

Educational Application

Arnum's (2005) approach towards teaching green chemistry fundamentals used 2,5-hexanedione as a case study, illustrating the educational applications of 3,4-Hexanedione in promoting green chemistry principles (Arnum, 2005).

Safety And Hazards

3,4-Hexanedione is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is toxic if inhaled and harmful if inhaled . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

hexane-3,4-dione
Source PubChem
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InChI

InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFQMAZOBTXCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3047681
Record name 3,4-Hexanedione
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Molecular Weight

114.14 g/mol
Source PubChem
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Physical Description

Liquid, yellow oil
Record name 3,4-Hexanedione
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Record name 3,4-Hexanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

123.00 to 125.00 °C. @ 760.00 mm Hg
Record name 3,4-Hexanedione
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Solubility

slightly, almost insoluble in water; soluble in alcohol and oils; very soluble in propylene glycol
Record name 3,4-Hexanedione
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Density

0.941-0.950 (20°)
Record name 3,4-Hexanedione
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Product Name

3,4-Hexanedione

CAS RN

4437-51-8
Record name 3,4-Hexanedione
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Record name 3,4-HEXANEDIONE
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Record name 3,4-Hexanedione
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Melting Point

-10 °C
Record name 3,4-Hexanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
809
Citations
JP Jasinski, JR Bianchani, J Cueva… - Zeitschrift für …, 2003 - Wiley Online Library
Copper(II) complexes of 3, 4‐hexanedione bis(piperidyl‐ and bis(hexamethyleneiminylthiosemicarbazone), H 2 Hxpip and H 2 Hxhexim, respectively, have been prepared and studied …
Number of citations: 37 onlinelibrary.wiley.com
FL Chu, VA Yaylayan - Journal of agricultural and food chemistry, 2009 - ACS Publications
Although the importance of α-dicarbonyl compounds as reactive intermediates in the Maillard reaction and as precursors of heterocyclic and odor-active compounds is well-established, …
Number of citations: 13 pubs.acs.org
TR Zilz, HR Griffiths, MD Coleman - Toxicology, 2007 - Elsevier
The potential cytotoxicity of two hexanedione food additives (2,3 and 3,4 isomers) was evaluated in comparison with the neurotoxic hexane metabolite 2,5-hexanedione in the human SK…
Number of citations: 19 www.sciencedirect.com
RN Prasad, N Gupta - Journal of the Serbian Chemical Society, 2003 - doiserbia.nb.rs
Template condensation of α-diketones, such as 3,4-hexanedione or benzil with 1,n-diaminoalkanes (where n = 4, 5, 6, 7, 8, 9, 10 or 12) in the presence of Mn(II) resulted in the formation …
Number of citations: 14 doiserbia.nb.rs
M Koman, M Mariassy, G Ondrejovič - … Crystallographica Section C …, 1990 - scripts.iucr.org
(IUCr) Structure of bis(3,4-hexanedione dioximato)bis(thiourea)copper(II) Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (metal-…
Number of citations: 8 scripts.iucr.org
V Vetere, MB Faraoni, JC Podestá, ML Casella - Catalysis letters, 2010 - Springer
In this work, some results of the liquid-phase racemic and enantioselective hydrogenation of 3,4-hexanedione are presented. The catalysts employed were platinum-based, supported …
Number of citations: 5 link.springer.com
V Vetere, MB Faraoni, JC Podestá… - Applied Catalysis A …, 2012 - Elsevier
In this paper we have studied the liquid-phase enantioselective hydrogenation of 3,4-hexanedione using Pt-based catalysts, modified with chiral organotin compounds derived from the (…
Number of citations: 6 www.sciencedirect.com
MD Coleman, TR Zilz, HR Griffiths… - Basic & clinical …, 2008 - Wiley Online Library
The effects of the α‐diketone derivatives 2,3‐ and 3,4‐hexanediones were investigated in three non‐neuronal cell lines (MCF7, HepG 2 and CaCo‐2) as well as in the neuroblastoma …
Number of citations: 13 onlinelibrary.wiley.com
V Vetere, MB Faraoni, JC Podestá… - Journal of Organometallic …, 2018 - Elsevier
This work reports the synthesis of PtGe chiral catalysts using organogermanium compounds containing (−)-menthyl groups as substituents. Chiral inducers were carefully synthesized …
Number of citations: 2 www.sciencedirect.com
S Shin-ya, N Ishikawa - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
Perfluoro-2,5-dimethyl-3,4-hexanedione and aromatic or aliphatic amines gave the respective 1:1 adducts in good yields. With excess amounts of aliphatic amines or basic aromatic …
Number of citations: 5 www.journal.csj.jp

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